Nilotinib hydrochloride

Overview

Description

Nilotinib hydrochloride is a medication primarily used to treat chronic myelogenous leukemia (CML) that is positive for the Philadelphia chromosome. It is a second-generation tyrosine kinase inhibitor developed to overcome resistance to imatinib, another tyrosine kinase inhibitor. This compound is marketed under the brand name Tasigna and is known for its efficacy in treating both newly diagnosed and imatinib-resistant CML .

Mechanism of Action

Target of Action

Nilotinib hydrochloride, also known as AMN107, is a tyrosine kinase inhibitor . It primarily targets BCR-ABL , c-kit , and PDGF . These proteins play a crucial role in cell signaling pathways that control cell growth and proliferation .

Mode of Action

Nilotinib inhibits the tyrosine kinase activity of the BCR-ABL protein . It binds to the ATP-binding site of BCR-ABL, thereby inhibiting tyrosine kinase activity . This inhibition prevents the phosphorylation and activation of proteins involved in the BCR-ABL signal transduction pathway .

Biochemical Pathways

The primary biochemical pathway affected by Nilotinib is the BCR-ABL signal transduction pathway . By inhibiting the tyrosine kinase activity of the BCR-ABL protein, Nilotinib disrupts the signaling pathway, which leads to a decrease in the proliferation of leukemic cells .

Pharmacokinetics

Nilotinib is rapidly absorbed, with a peak serum concentration approximately 3 hours after dosing . The metabolism of Nilotinib is primarily via hepatic cytochrome P450 (CYP) 3A4 . The bioavailability of Nilotinib is increased by up to 82% when given with a high-fat meal compared with the fasted state .

Result of Action

The inhibition of the BCR-ABL protein by Nilotinib results in the reduction of leukemic cell proliferation . This leads to a decrease in the number of leukemic cells in patients with Chronic Myeloid Leukemia (CML) that is Philadelphia chromosome positive .

Action Environment

The efficacy and stability of Nilotinib can be influenced by various environmental factors. For instance, the bioavailability of Nilotinib is significantly increased when taken with a high-fat meal . Additionally, exposure to Nilotinib can be significantly reduced by the induction of CYP3A4 with rifampicin and significantly increased by the inhibition of CYP3A with ketoconazole .

Biochemical Analysis

Biochemical Properties

Nilotinib hydrochloride plays a crucial role in biochemical reactions by inhibiting the activity of several tyrosine kinases, including BCR-ABL, c-KIT, and platelet-derived growth factor receptor (PDGFR). It binds to the ATP-binding site of these kinases, preventing their phosphorylation and subsequent activation. This inhibition disrupts the signaling pathways that promote cell proliferation and survival . This compound also interacts with other biomolecules such as EPHA3, EPHA8, DDR1, DDR2, MAPK11, and ZAK, further contributing to its anti-leukemic effects .

Cellular Effects

This compound exerts significant effects on various cell types and cellular processes. In leukemic cells, it inhibits the BCR-ABL kinase, leading to reduced cell proliferation and increased apoptosis. This compound also affects cell signaling pathways, including those mediated by c-KIT and PDGFR, which are involved in cell growth and differentiation . Additionally, this compound influences gene expression and cellular metabolism, contributing to its therapeutic efficacy in CML .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding to the ATP-binding site of the BCR-ABL kinase, stabilizing its inactive conformation. This binding prevents the phosphorylation of downstream signaling proteins, thereby inhibiting the proliferation of leukemic cells . This compound also inhibits other tyrosine kinases, such as c-KIT and PDGFR, by a similar mechanism, further contributing to its anti-cancer effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable, but its efficacy can decrease due to degradation and the development of resistance in leukemic cells . Long-term studies have shown that continuous exposure to this compound can lead to sustained inhibition of BCR-ABL kinase activity and prolonged survival of treated cells . Resistance mechanisms, such as mutations in the BCR-ABL gene, can reduce its effectiveness over time .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. At therapeutic doses, it effectively inhibits the proliferation of leukemic cells and reduces tumor burden . At higher doses, this compound can cause toxic effects, including hepatotoxicity and cardiotoxicity . Studies have shown that there is a threshold dose above which the adverse effects outweigh the therapeutic benefits .

Metabolic Pathways

This compound is primarily metabolized in the liver through oxidation and hydroxylation, mainly by the enzyme CYP3A4 . The main circulating component in the serum is the parent drug, with its metabolites contributing minimally to its pharmacological activity . The metabolic pathways of this compound involve interactions with various enzymes and cofactors, affecting metabolic flux and metabolite levels .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It is highly protein-bound in the plasma, with a protein binding rate of approximately 98% . The compound is also an inhibitor of the OATP-1B1 transporter, which affects its distribution and accumulation in specific tissues . The distribution coefficient (D) for this compound in n-octanol/0.1 N HCl buffer at 37°C is 0.08, indicating its hydrophilic nature .

Subcellular Localization

This compound is localized within specific subcellular compartments, influencing its activity and function. Studies have shown that it can be internalized by cells and distributed within the cytoplasm and nucleus . The subcellular localization of this compound is crucial for its therapeutic effects, as it needs to reach its target kinases to exert its inhibitory action .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of nilotinib hydrochloride involves multiple steps, starting from the preparation of the core structure, which includes a benzamide derivative. The process typically involves the following steps:

Formation of the Core Structure: The core structure is synthesized by reacting 4-methyl-3-nitrobenzoic acid with 4-methyl-1H-imidazole in the presence of a coupling agent.

Formation of the Hydrochloride Salt: The final step involves converting the intermediate compound into this compound by reacting it with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but is optimized for large-scale production. The process ensures the formation of a stable crystalline form of this compound, which is essential for its pharmaceutical formulation .

Chemical Reactions Analysis

Types of Reactions: Nilotinib hydrochloride undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized under specific conditions, leading to the formation of degradation products.

Reduction: The nitro group in the intermediate compound is reduced to an amine during synthesis.

Substitution: The synthesis involves substitution reactions to introduce functional groups into the core structure.

Common Reagents and Conditions:

Catalytic Hydrogenation: Raney nickel in methanol is used for the reduction step.

Hydrochloric Acid: Used to form the hydrochloride salt.

Major Products Formed:

This compound: The primary product formed from the synthesis.

Degradation Products: Formed during oxidation and other stress conditions

Scientific Research Applications

Nilotinib hydrochloride has several scientific research applications:

Comparison with Similar Compounds

Imatinib: The first-generation tyrosine kinase inhibitor used to treat CML. Nilotinib hydrochloride was developed to overcome resistance to imatinib.

Dasatinib: Another second-generation tyrosine kinase inhibitor used to treat CML.

Bosutinib: A third-generation tyrosine kinase inhibitor used for CML treatment.

Uniqueness of this compound: this compound is unique due to its higher potency and specificity for the BCR-ABL protein compared to imatinib. It is also effective against several imatinib-resistant BCR-ABL mutations, making it a valuable option for patients who do not respond to imatinib .

Biological Activity

Nilotinib hydrochloride is a potent second-generation tyrosine kinase inhibitor (TKI) primarily used in the treatment of chronic myelogenous leukemia (CML). It specifically targets the BCR-ABL fusion protein, which is responsible for the pathogenesis of CML. This article explores its biological activity, mechanisms of action, clinical implications, and relevant case studies.

Nilotinib exerts its therapeutic effects by selectively inhibiting the tyrosine kinase activity of the BCR-ABL oncoprotein. This inhibition prevents downstream signaling pathways that promote cell proliferation and survival, leading to apoptosis in malignant cells. Nilotinib binds to the ATP-binding site of BCR-ABL with higher affinity than imatinib, making it effective against many imatinib-resistant mutations .

In Vitro Studies

Recent studies have demonstrated that nilotinib not only inhibits BCR-ABL but also affects other kinases such as c-KIT and PDGF, suggesting broader therapeutic potential beyond CML. For instance, a study evaluated novel nilotinib analogues and found that they exhibited significant antiplatelet activity and inhibited cancer cell proliferation in vitro. The analogues were shown to induce apoptosis in cancer cells more effectively than nilotinib itself .

Clinical Trials

A randomized clinical trial investigated nilotinib's safety and effects on biomarkers in patients with Parkinson's disease, revealing that it altered cerebrospinal fluid biomarkers related to dopamine metabolism and showed potential as a disease-modifying therapy . The trial indicated that doses of 150 mg and 300 mg were reasonably safe and effective in modifying disease markers without significant adverse effects.

Case Studies

- Child with Chronic Myeloid Leukemia : A notable case involved a 16-year-old female diagnosed with CML who achieved complete remission after three months of nilotinib treatment. This case highlights nilotinib's efficacy even in pediatric patients, although it was used off-label due to lack of specific pediatric guidelines .

- Safety Profile : Another study assessed the safety profile of nilotinib in various patient populations, noting common side effects such as thrombocytopenia, neutropenia, and hepatotoxicity. Despite these side effects, nilotinib's benefits in achieving remission rates superior to imatinib were emphasized .

Summary of Findings

The following table summarizes key findings from various studies on nilotinib's biological activity:

Properties

IUPAC Name |

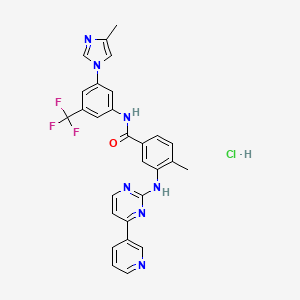

4-methyl-N-[3-(4-methylimidazol-1-yl)-5-(trifluoromethyl)phenyl]-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]benzamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H22F3N7O.ClH/c1-17-5-6-19(10-25(17)37-27-33-9-7-24(36-27)20-4-3-8-32-14-20)26(39)35-22-11-21(28(29,30)31)12-23(13-22)38-15-18(2)34-16-38;/h3-16H,1-2H3,(H,35,39)(H,33,36,37);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTGGYCCJUPYZSX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)NC2=CC(=CC(=C2)C(F)(F)F)N3C=C(N=C3)C)NC4=NC=CC(=N4)C5=CN=CC=C5.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H23ClF3N7O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60238968 | |

| Record name | Nilotinib hydrochloride anhydrous | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60238968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

566.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

923288-95-3 | |

| Record name | Nilotinib hydrochloride anhydrous | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0923288953 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nilotinib hydrochloride anhydrous | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60238968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Methyl-N-[3-(4-methylimidazol-1-yl)-5-(trifluoromethyl)phenyl]-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]benzamide hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NILOTINIB HYDROCHLORIDE ANHYDROUS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K37N7BYX3X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.